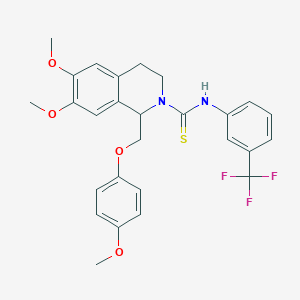
6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(3-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide” is a complex organic molecule. It has a molecular formula of C24H25NO5S and a molecular weight of 439.52 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple functional groups including methoxy groups, a phenoxy group, a trifluoromethyl group, and a carbothioamide group. These functional groups contribute to the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.52 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Structural Insights
An efficient synthesis route for related compounds, showcasing methodologies that might be applicable to the target compound, has been developed. For instance, Gore and Narasimhan (1988) described an efficient synthesis of (±)-latifine dimethyl ether, which involves hydrogenolysis and reduction steps that could be relevant for synthesizing complex molecules such as the one (V. Gore & N. S. Narasimhan, 1988).
Research by Naicker et al. (2011) on optically active diaryl tetrahydroisoquinoline derivatives provided insights into the stereochemical aspects and molecular conformations of similar structures. This study contributes to understanding how such configurations might influence the biological or chemical properties of related compounds (T. Naicker et al., 2011).
Chemical Properties and Reactions
Brossi and Teitel (1970) explored the partial O-demethylation of aromatic-substituted 3,4-dihydroisoquinolines, demonstrating how controlled acid hydrolysis can selectively remove methoxy groups from similar structures. This study may offer valuable chemical manipulation techniques for the target compound or its analogs (A. Brossi & S. Teitel, 1970).
The synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives by Dyachenko, Kolomiets, and Fokin (1994) involved reactions of related compounds with ammonia and morpholine, indicating potential pathways for introducing functional groups into the core structure of the target compound (V. Dyachenko et al., 1994).
Advanced Applications
- The work of Fredriksson and Stone-Elander (2002) on rapid microwave-assisted cleavage of methyl phenyl ethers presents a novel method for demethylation, which could be applicable for modifying the methoxy groups in the target compound, enhancing its reactivity or altering its biological activity (A. Fredriksson & S. Stone-Elander, 2002).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c1-33-20-7-9-21(10-8-20)36-16-23-22-15-25(35-3)24(34-2)13-17(22)11-12-32(23)26(37)31-19-6-4-5-18(14-19)27(28,29)30/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWINGMFUJXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4)C(F)(F)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

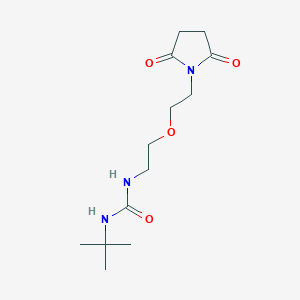
![4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B2839710.png)

![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)
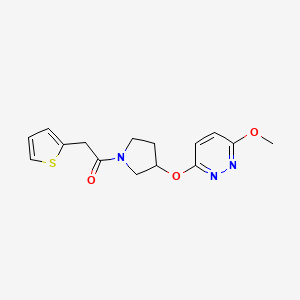
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2839718.png)
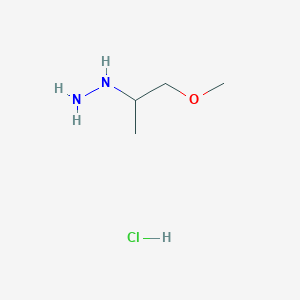
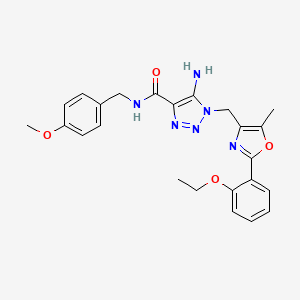
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2839726.png)
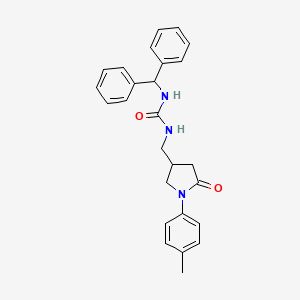
![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)
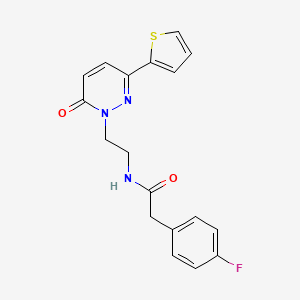
![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)